molecular formula C10H12N2O B8118806 1-(5,8-Dihydro-1,7-naphthyridin-7(6H)-yl)ethan-1-one

1-(5,8-Dihydro-1,7-naphthyridin-7(6H)-yl)ethan-1-one

Cat. No.: B8118806
M. Wt: 176.21 g/mol
InChI Key: RSTMARJPSOEPMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5,8-Dihydro-1,7-naphthyridin-7(6H)-yl)ethan-1-one (CAS 1380586-66-2) is a high-purity chemical intermediate with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol . This compound belongs to the class of 1,7-naphthyridine derivatives, a family of N-heterocyclic structures recognized as privileged scaffolds in medicinal chemistry due to their wide range of pharmacological activities . As a fused bicyclic system, it serves as a versatile building block for the synthesis of more complex molecules. Its core structure is of significant interest in drug discovery, particularly in the development of novel therapeutics. Recent patent literature highlights that specific 5,8-dihydro-1,7-naphthyridine derivatives have been investigated as potent GLP-1 receptor agonists, representing a promising avenue for the treatment of type 2 diabetes mellitus . This positions our product as a valuable starting material for research in metabolic diseases. Researchers can utilize this compound to explore structure-activity relationships (SAR) and develop new active pharmaceutical ingredients (APIs). The product is offered with a minimum purity of 95%+ . This product is for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(6,8-dihydro-5H-1,7-naphthyridin-7-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-8(13)12-6-4-9-3-2-5-11-10(9)7-12/h2-3,5H,4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTMARJPSOEPMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for Constructing the 5,8-Dihydro-1,7-naphthyridine Core

The 5,8-dihydro-1,7-naphthyridine core is central to the target compound. Aza-Michael addition and ring-closure reactions, as demonstrated by Showalter , provide a foundational approach. For example, starting with a pyridine derivative bearing a vinyl moiety at the C-2 position, acid-catalyzed aza-Michael addition of ammonia generates an intermediate β-aminoethyl adduct. Subsequent cyclization under thermal or acidic conditions yields the dihydronaphthyridine skeleton. Adapting this method, the use of 2-methylnicotinic ester derivatives (e.g., compound 8 in ) as precursors enables the formation of tetrahydro-naphthyridinones, which can be dehydrogenated to the dihydro analog.

Key considerations include optimizing reaction conditions to prevent over-reduction or side reactions. For instance, Showalter achieved a 71% yield of intermediate 9 via amidation of 2-methylnicotinic ester under basic conditions . This intermediate was further functionalized through N,N-dimethylformamide dimethyl acetal reactions to introduce substituents critical for downstream acetylation.

Acetylation of the Dihydronaphthyridine Nitrogen

Direct acetylation of the secondary amine in 5,8-dihydro-1,7-naphthyridine represents a straightforward route to the target compound. Classical acylation methods using acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine or pyridine) are effective. For example, the methylation of 7,8-dihydro-1,6-naphthyridin-5(6H)-one described by Showalter (yielding compound 7 in 92% yield) can be adapted by replacing methyl iodide with acetyl chloride.

Substitution Reactions on Chlorinated Dihydronaphthyridine Precursors

Chlorinated dihydronaphthyridines serve as versatile intermediates for introducing acetyl groups. Source highlights the substitution of 2-chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one (21a ) with alcohols under basic conditions. By analogy, treating a chlorinated 1,7-naphthyridine derivative with sodium acetylide or a acetyl-containing nucleophile could yield the target compound.

Smiles Rearrangement for Ketone Formation

The Smiles rearrangement, utilized in the synthesis of 1-amino-3-oxo-2,7-naphthyridines , presents a novel pathway to introduce the ethanone moiety. Starting with a 1,7-naphthyridine derivative bearing a thioether group at the C-3 position (e.g., compound 3a in ), basic hydrolysis induces a rearrangement to form the ketone.

In practice, refluxing 3-[(2-hydroxyethyl)thio]-7-isopropyl-1-pyrrolidin-1-yl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile (3a ) with aqueous NaOH in ethanol yielded 7-isopropyl-3-oxo-1-pyrrolidin-1-yl-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitrile (4a ) in high yield . Adapting this strategy to the 1,7-naphthyridine series would require designing precursors with appropriately positioned thioether groups to facilitate the rearrangement into the acetyl-functionalized product.

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

Method Yield Range Key Challenges Applicability to Target Compound
Cyclization/Acylation35–92% Steric hindrance at nitrogenHigh if precursor accessibility is optimized
Chloride Substitution23–86% Instability of acetylide nucleophilesModerate, requires stable leaving groups
Smiles Rearrangement60–85% Precursor synthesis complexityHigh, contingent on thioether intermediate

Chemical Reactions Analysis

Types of Reactions

1-(5,8-Dihydro-1,7-naphthyridin-7(6H)-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction may produce dihydro derivatives.

Scientific Research Applications

1-(5,8-Dihydro-1,7-naphthyridin-7(6H)-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(5,8-Dihydro-1,7-naphthyridin-7(6H)-yl)ethan-1-one involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1,7-Naphthyridine: A simpler analog with similar structural features.

    2,7-Naphthyridine: Another isomer with different substitution patterns.

    Quinoline: A related heterocyclic compound with a nitrogen atom in the ring.

Uniqueness

1-(5,8-Dihydro-1,7-naphthyridin-7(6H)-yl)ethan-1-one is unique due to its specific substitution pattern and the presence of the ethanone group, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

1-(5,8-Dihydro-1,7-naphthyridin-7(6H)-yl)ethan-1-one is a heterocyclic compound belonging to the naphthyridine class. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. Understanding its biological activity involves examining its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

The compound can be synthesized through various methods, typically involving the cyclization of appropriate precursors. Common synthetic routes include reactions between 2-aminopyridine and ketones under acidic or basic conditions. Typical reaction parameters include:

  • Solvents : Ethanol, methanol, or acetonitrile.
  • Catalysts : Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide).
  • Temperature : Ranges from 60°C to 120°C.

Biological Activity Overview

Research indicates that 1-(5,8-Dihydro-1,7-naphthyridin-7(6H)-yl)ethan-1-one exhibits significant biological activities, which can be summarized as follows:

Antimicrobial Properties

Studies have shown that the compound possesses antimicrobial activity against various pathogens. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Preliminary studies suggest that this compound may inhibit cancer cell proliferation through several pathways:

  • Apoptosis Induction : It may trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : The compound has been observed to affect key regulatory proteins involved in cell cycle progression .

Structure-Activity Relationships (SAR)

The effectiveness of 1-(5,8-Dihydro-1,7-naphthyridin-7(6H)-yl)ethan-1-one can be influenced by its structural features. Research into SAR has revealed that modifications to the naphthyridine ring can enhance or diminish biological activity. For instance:

  • Substituents at specific positions on the naphthyridine ring significantly affect potency against target cells.
  • The presence of functional groups such as hydroxyl or amino groups can enhance solubility and bioavailability .

The precise mechanism of action remains an area of active research. Preliminary findings suggest that 1-(5,8-Dihydro-1,7-naphthyridin-7(6H)-yl)ethan-1-one may interact with specific molecular targets within cells:

  • Enzyme Inhibition : It may inhibit enzymes critical for cancer cell survival and proliferation.
  • Receptor Modulation : The compound could modulate receptor activity involved in signaling pathways related to cell growth and apoptosis .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy :
    • A study demonstrated that the compound exhibited an EC50 of 2.1 μM against certain bacterial strains, indicating moderate potency compared to other known antibiotics .
  • Anticancer Studies :
    • In vitro studies showed that treatment with 1-(5,8-Dihydro-1,7-naphthyridin-7(6H)-yl)ethan-1-one resulted in significant reductions in cancer cell viability across various cancer lines (e.g., breast and colon cancer) with IC50 values ranging from 5 μM to 15 μM depending on the cell type .
  • Cardiotoxicity Concerns :
    • While exploring its therapeutic potential, researchers noted potential cardiotoxic effects due to inhibition of the hERG potassium channel at higher concentrations, necessitating further investigation into safety profiles .

Comparative Analysis with Related Compounds

To understand the unique properties of 1-(5,8-Dihydro-1,7-naphthyridin-7(6H)-yl)ethan-1-one, a comparison with similar compounds is essential:

Compound NameStructure TypeNotable ActivityEC50/IC50 Values
1,7-NaphthyridineNaphthyridineModerate antibacterialEC50 ~ 10 μM
QuinolineHeterocyclicAntimicrobialEC50 ~ 15 μM
2,7-NaphthyridineNaphthyridineAnticancerIC50 ~ 12 μM

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(5,8-Dihydro-1,7-naphthyridin-7(6H)-yl)ethan-1-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization or functionalization of naphthyridine precursors. For example, derivatives of 5,8-dihydro-1,7-naphthyridine are often prepared by debenzylation (e.g., using Pd/C and HCl in methanol/dioxane under hydrogen pressure) or via base-mediated ring closure. A key intermediate, 5-(2-(5,8-dihydro-1,7-naphthyridin-7(6H)-yl)ethyl)-3,3-diethyldihydrofuran-2(3H)-one, was synthesized via reflux in ethanol with sodium ethoxide, achieving a 72% yield . Optimizing solvent polarity (e.g., ethanol vs. dioxane) and catalyst selection (e.g., Pd/C vs. AlCl3) can significantly impact yield and purity.

Q. How is structural characterization of this compound performed, and what analytical data are critical for validation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential. For instance, 1H^1H NMR (400 MHz, CDCl3_3 ) of related naphthyridine derivatives shows distinct signals for aromatic protons (δ 8.36–8.23 ppm) and aliphatic groups (e.g., diethyl substituents at δ 1.63 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+^+ = m/z 303.2) . X-ray crystallography is recommended for resolving stereochemical ambiguities, as demonstrated in annulation reactions of similar polycyclic aromatic hydrocarbons .

Q. What are the common functionalization strategies for the naphthyridine core in this compound?

  • Methodological Answer : Electrophilic substitution (e.g., halogenation or nitration) at the 5,8-dihydro-1,7-naphthyridine core is feasible. For example, methoxy groups can be hydrolyzed to hydroxy groups using AlCl3_3 in CH2_2Cl2_2, achieving 81% yield . Alkylation or acylation at the ethyl ketone moiety (ethan-1-one group) can be performed via Grignard or Friedel-Crafts reactions, though steric hindrance may require optimization of reaction time and temperature .

Advanced Research Questions

Q. How can mechanistic insights resolve contradictions in reaction outcomes for naphthyridine derivatives?

  • Methodological Answer : Discrepancies in yields or regioselectivity often arise from competing reaction pathways. For example, debenzylation of 7-benzyl-5,6,7,8-tetrahydro-1,7-naphthyridine under hydrogenation conditions (Pd/C, HCl, MeOH) proceeds via cleavage of the C–N bond, but over-reduction may occur if pressure exceeds 3 atm . Kinetic studies (e.g., monitoring by 13C^{13}C NMR or GC-MS) and computational modeling (DFT calculations) can identify transition states and guide condition optimization .

Q. What strategies enhance the biological activity of 1-(5,8-Dihydro-1,7-naphthyridin-7(6H)-yl)ethan-1-one derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies are critical. For example, introducing electron-withdrawing groups (e.g., fluoro or chloro) at the naphthyridine core enhances binding to biological targets like sigma-2 receptors. Cytotoxicity assays against cancer cell lines (e.g., MCF7) revealed that derivatives with aryl-thione substituents (e.g., 4-p-tolylpyrimidine-2-thione) exhibit IC50_{50} values <10 µM . Rational design should balance lipophilicity (logP) and hydrogen-bonding capacity to improve bioavailability.

Q. How can synthetic byproducts or impurities be identified and mitigated during scale-up?

  • Methodological Answer : Advanced chromatographic techniques (HPLC-MS) and in-situ FTIR spectroscopy are used to detect byproducts. For instance, incomplete debenzylation may leave traces of 7-benzyl derivatives, which can be removed via recrystallization (ethanol/water) . Process optimization (e.g., flow chemistry) minimizes side reactions by controlling residence time and temperature gradients .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.